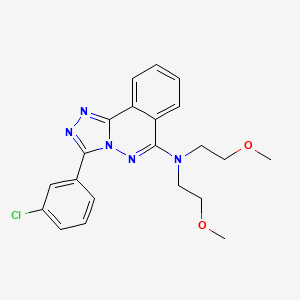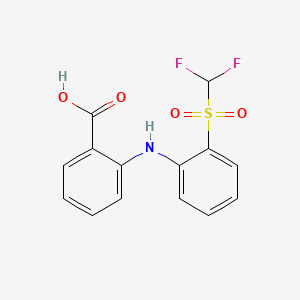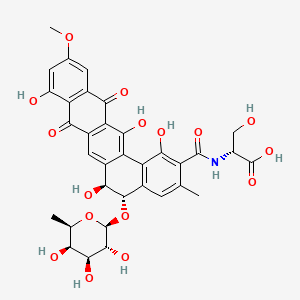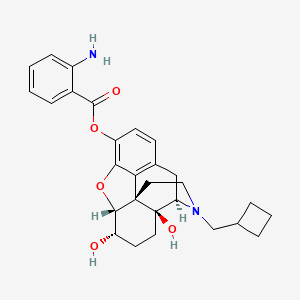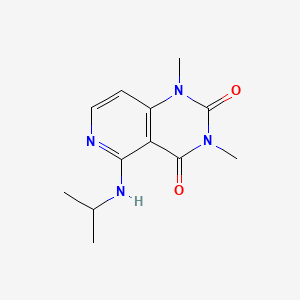
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives with isopropylamine under controlled conditions. One common method includes the reaction of 1,3-dimethylbarbituric acid with isopropylamine in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds .
Properties
CAS No. |
112500-72-8 |
|---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1,3-dimethyl-5-(propan-2-ylamino)pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-7(2)14-10-9-8(5-6-13-10)15(3)12(18)16(4)11(9)17/h5-7H,1-4H3,(H,13,14) |
InChI Key |
JDRTZSBOSALQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



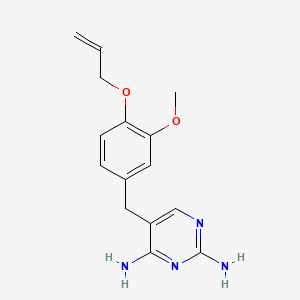
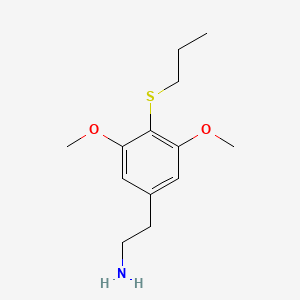


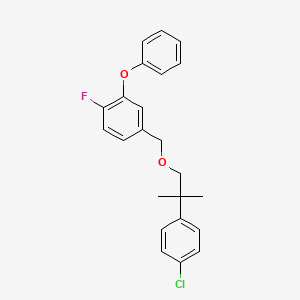
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


